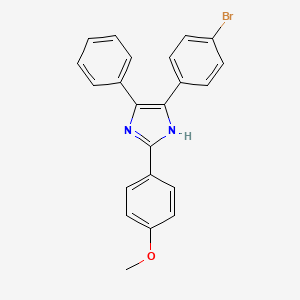

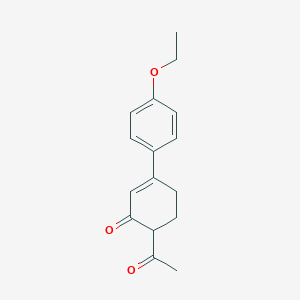

4-(4-bromophenyl)-2-(4-methoxyphenyl)-5-phenyl-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazole derivatives often involves strategies that allow for the introduction of varied substituents on the imidazole core to explore the effects of these groups on the compound's properties and reactivity. A relevant example is the one-pot synthesis of tetra-substituted imidazoles, which demonstrates the utility of combining multiple functional groups in a single compound to enhance its characteristics, such as antioxidant and antimicrobial activities (Ahmad et al., 2023).

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including 4-(4-bromophenyl)-2-(4-methoxyphenyl)-5-phenyl-1H-imidazole, can be elucidated using techniques like crystallography and spectroscopy. These analyses provide insights into the arrangement of atoms within the molecule and the spatial orientation of its functional groups, impacting its chemical reactivity and interaction with biological targets. Crystallographic and spectroscopic characterization of related 1-phenyl-1H-imidazoles has been documented, offering a foundation for understanding the structural aspects of these compounds (McClements et al., 2023).

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions, leveraging the reactivity of the imidazole ring. The presence of substituents like bromophenyl and methoxyphenyl groups can influence these reactions, enabling the synthesis of a broad range of compounds with potential biological activity. The reaction of imidazole derivatives with triethylamine, for instance, leads to the formation of compounds like imidazo[1,2-a]pyridines, highlighting the versatility of these molecules in chemical synthesis (Khalafy et al., 2002).

Physical Properties Analysis

The physical properties of 4-(4-bromophenyl)-2-(4-methoxyphenyl)-5-phenyl-1H-imidazole, such as solubility, melting point, and crystallinity, are crucial for its application in various fields. These properties are influenced by the molecular structure and the nature of its substituents. Studies on similar compounds provide valuable data for predicting the behavior of imidazole derivatives under different conditions and their suitability for specific applications (Jayabharathi et al., 2012).

Chemical Properties Analysis

The chemical properties of imidazole derivatives, including their reactivity, stability, and interaction with other molecules, are foundational to their utility in medicinal chemistry and materials science. The electron-donating methoxy group and the electron-withdrawing bromophenyl group in the compound of interest may confer unique reactivity patterns that can be exploited in the design of new molecules with desired functionalities. The synthesis and characterization of related compounds provide insights into the chemical behavior of such molecules (Ramanathan, 2017).

Direcciones Futuras

Mecanismo De Acción

Mode of Action

Without specific target information, the mode of action for this compound remains speculative. Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and halogen bonding .

Biochemical Pathways

Once the targets are identified, the affected pathways can be better understood .

Pharmacokinetics

Its molecular weight (38023 g/mol ) suggests it may have reasonable bioavailability, as compounds under 500 g/mol are generally well-absorbed .

Propiedades

IUPAC Name |

5-(4-bromophenyl)-2-(4-methoxyphenyl)-4-phenyl-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN2O/c1-26-19-13-9-17(10-14-19)22-24-20(15-5-3-2-4-6-15)21(25-22)16-7-11-18(23)12-8-16/h2-14H,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSVJPJNSIAVEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[3-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4944271.png)

![ethyl 3-{1-[(benzyloxy)carbonyl]propyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4944299.png)

![N-(2-methoxyphenyl)-N'-(1-{1-[3-(2-pyridinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B4944301.png)

![2-(phenoxyacetyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B4944309.png)

![N-(2-methoxyethyl)-N-methyl-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4944311.png)

![{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetonitrile](/img/structure/B4944316.png)

![5-bromo-2-chloro-N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4944327.png)

![N-[3-(2-furyl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4944334.png)

![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4944353.png)